3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid

描述

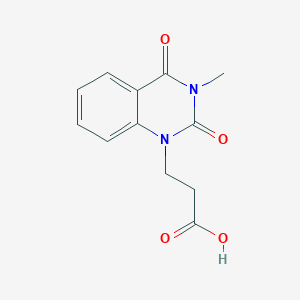

3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a quinazoline derivative characterized by a fused bicyclic aromatic system (benzene and pyrimidine rings) substituted with a methyl group at position 3 and a propanoic acid side chain at position 1. Quinazoline derivatives are widely studied for their diverse biological activities, including enzyme inhibition and photophysical properties .

属性

IUPAC Name |

3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13-11(17)8-4-2-3-5-9(8)14(12(13)18)7-6-10(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPBWDLWBAIJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N(C1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative with a formamide. This reaction is typically conducted under acidic or basic conditions with a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods: In industrial settings, this compound may be synthesized through a multi-step process involving the condensation of substituted o-nitrobenzylamines followed by reduction and cyclization steps. The scalability of these methods depends on the availability and cost of starting materials, as well as the efficiency of reaction steps.

化学反应分析

Nucleophilic Substitution at the Quinazoline Core

The quinazoline ring undergoes nucleophilic substitution at positions 2 and 4 due to the electron-withdrawing effects of the carbonyl groups. Common reactions include:

-

Mechanistic Insight : Alkylation occurs via nucleophilic attack of the quinazoline nitrogen on the electrophilic carbon of ethyl chloroacetate .

Coupling Reactions via the Propanoic Acid Group

The carboxylic acid moiety participates in coupling reactions, forming amides or esters:

-

Key Observation : Activation of the carboxylic acid (e.g., via DCC) is critical for efficient amide bond formation .

Esterification and Hydrolysis

The propanoic acid group is esterified under acidic or basic conditions:

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Conditions | Product | Application | Source |

|---|---|---|---|

| PCl₅, toluene, 110°C | Quinazolinone-fused γ-lactam | Antitumor agent precursor | |

| Ac₂O, NaOAc, 120°C | Acetylated spiroquinazoline derivative | PDE7/8 inhibition activity |

Functionalization via the Quinazoline Ring

The methyl group at position 3 undergoes oxidation or halogenation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 3-Carboxy-2,4-dioxoquinazolinepropanoic acid | 60% | |

| Bromination | NBS, AIBN, CCl₄, reflux | 3-Bromomethylquinazoline derivative | 55% |

Biological Activity and Derivatives

Derivatives exhibit pharmacological properties:

| Derivative Class | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Peptide conjugates | PDE7 inhibition | 12 nM | |

| Hydrazide analogs | Antitumor (HeLa cells) | 8.5 µM |

科学研究应用

This compound finds applications across various fields:

Chemistry: Used as an intermediate in organic synthesis for the development of new chemical entities.

Biology: Potential biological activities can be explored, such as enzyme inhibition or interaction with specific proteins.

Medicine: Similar compounds have been studied for their potential in therapeutic applications including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Could be utilized in the development of specialty chemicals or as a building block in polymer science.

作用机制

The compound’s biological activity is likely due to its interaction with specific molecular targets. Inhibitory effects might involve binding to active sites of enzymes or receptors, disrupting normal cellular processes. The quinazoline moiety, for instance, is known to interfere with tyrosine kinase receptors, which are crucial in cell signaling pathways.

相似化合物的比较

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to its methyl ester counterpart .

生物活性

3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique quinazoline structure, which includes a 2,4-dioxo group and a propanoic acid moiety. The molecular formula is with a molecular weight of 230.21 g/mol . Its structural features contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. In particular, derivatives of quinazoline-2,4(1H,3H)-dione have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold exhibited moderate to significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 9 | 65 |

| 15 | Escherichia coli | 15 | 75 |

| 14a | Candida albicans | 11 | 80 |

Anticancer Activity

The quinazoline derivatives have also been explored for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression .

Other Biological Activities

In addition to antimicrobial and anticancer effects, quinazoline derivatives have demonstrated other pharmacological activities:

- Antioxidant : Some compounds exhibit significant antioxidant properties, which can help mitigate oxidative stress-related diseases.

- Anti-inflammatory : Certain derivatives have been reported to reduce inflammation in preclinical models.

- Caspase Inhibition : Some studies suggest that these compounds may act as inhibitors of caspases, which are critical in apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several quinazoline derivatives found that compound 13 showed a notable inhibition zone against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Anticancer Research : A series of quinazoline derivatives were tested for their ability to inhibit cancer cell growth. The results indicated that specific modifications in the chemical structure enhanced potency against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。